molecular formula C9H7FO B1406142 1-Ethynyl-2-fluoro-3-methoxybenzene CAS No. 1402353-80-3

1-Ethynyl-2-fluoro-3-methoxybenzene

Cat. No. B1406142
CAS RN: 1402353-80-3
M. Wt: 150.15 g/mol
InChI Key: XMKCAGHCGWMUGI-UHFFFAOYSA-N
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Description

“1-Ethynyl-2-fluoro-3-methoxybenzene” is a chemical compound with the molecular formula C9H7FO . It has a molecular weight of 150.15 . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for “1-Ethynyl-2-fluoro-3-methoxybenzene” is 1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Ortho-dehydrophenoxy Anion Formation

1-Ethynyl-2-fluoro-3-methoxybenzene contributes to the formation of the ortho-dehydrophenoxy anion, as evidenced by research on the conjugate bases of fluorobenzene and methoxybenzene. This anion, identified as C6H3O−, forms through reactions involving proton transfer, addition to the benzyne triple bond, and fragmentation, showcasing its unique reactivity and the influence of 1-ethynyl-2-fluoro-3-methoxybenzene in this process (Dahlke & Kass, 1992).

Synthesis of Acetylide-Functionalized Ligands

The compound plays a role in synthesizing new acetylide-functionalized aromatic ligands. These ligands, along with their dinuclear platinum complexes, have extended π-conjugation, showcasing the utility of 1-ethynyl-2-fluoro-3-methoxybenzene in creating complex structures with potential applications in material science and catalysis (Khan et al., 2003).

Inclusion Complex Formation

This chemical is instrumental in forming inclusion complexes, as seen in the creation of a stable inclusion complex with benzene, where methoxy-functionalized 1,3,5-triaroylbenzene derivatives show significant interaction, highlighting its role in host-guest chemistry and molecular recognition processes (Pigge, Ghasedi, & Rath, 1999).

Application in Sonogashira Cross-Coupling Reactions

The compound is also applied in Sonogashira cross-coupling reactions, demonstrating its utility in synthetic organic chemistry, particularly in the creation of fluorophenylethynyl-substituted compounds (Wüst & Kniess, 2003).

Homo- and Copolymerization

1-Ethynyl-2-fluoro-3-methoxybenzene is used in the homo- and copolymerization of aromatic diynes, leading to poly(aryleneethynylenevinylene) polymers. This demonstrates its role in the development of new materials with potential applications in electronics and photonics (Pasquini, Fratoddi, & Bassetti, 2009).

Copolymer Film Properties

The compound contributes to the synthesis of novel copolymer films, such as poly(OEPMOB-co-1-hydroxy-2-methoxybenzene) films. These films exhibit enhanced thermal stability and light-emitting properties, indicating the compound's role in developing advanced materials for optical applications (Huang et al., 2012).

Oligonucleotide Synthesis

It's also used in synthesizing oligonucleotides containing nucleotide analogs, where its derivatives have shown to enhance the stability of nucleic acid duplexes, indicating potential applications in genetic research and biotechnology (Griesang & Richert, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-ethynyl-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKCAGHCGWMUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-fluoro-3-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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